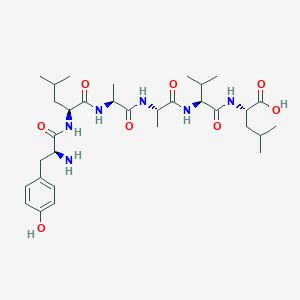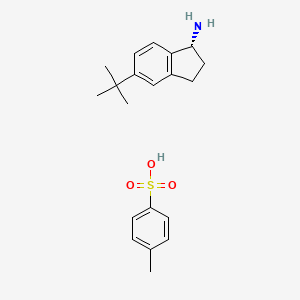
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound consists of an indan-1-ylamine core with a tert-butyl group at the 5-position, and it is stabilized as a tosylate salt. The tosylate group enhances the compound’s solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-5-Tert-butyl-indan-1-ylamine tosylate salt typically involves multiple steps:
Formation of the Indan-1-ylamine Core: The indan-1-ylamine core can be synthesized through a Friedel-Crafts alkylation reaction, where indan is reacted with an appropriate amine under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Tosylate Salt: The final step involves the reaction of the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indan-1-ylamine derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
科学研究应用
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
作用机制
The mechanism of action of (1r)-5-Tert-butyl-indan-1-ylamine tosylate salt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways
相似化合物的比较
Similar Compounds
Mesylates: Similar to tosylates, mesylates are used to convert alcohols into good leaving groups for substitution reactions.
Nosylates: These compounds are also used as leaving groups in organic synthesis .
Uniqueness
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt is unique due to its specific structural features, such as the indan-1-ylamine core and the tert-butyl group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
934593-36-9 |
|---|---|
分子式 |
C20H27NO3S |
分子量 |
361.5 g/mol |
IUPAC 名称 |
(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19N.C7H8O3S/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,12H,4,7,14H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
InChI 键 |
RWRQMDZWYPRJFQ-UTONKHPSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=CC2=C(C=C1)C(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


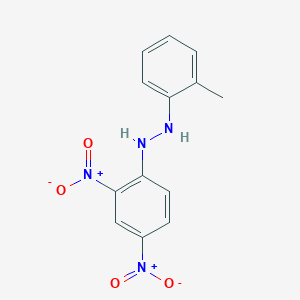
![2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B12615072.png)
![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid](/img/structure/B12615085.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
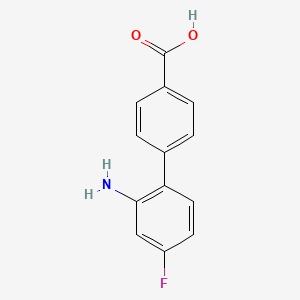
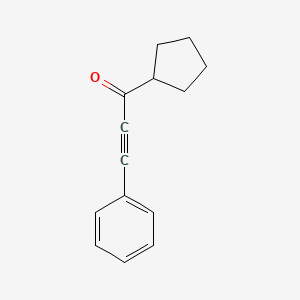
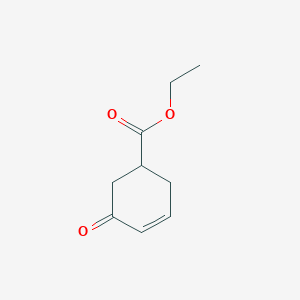
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
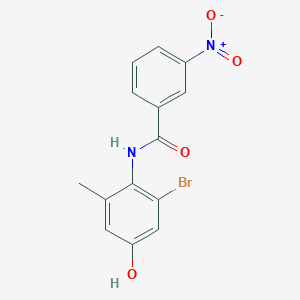
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
